trans-Aconitic acid

Catalog No.
S517093
CAS No.
499-12-7
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Aconitic acid

CAS Number

499-12-7

Product Name

trans-Aconitic acid

IUPAC Name

(E)-prop-1-ene-1,2,3-tricarboxylic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+

InChI Key

GTZCVFVGUGFEME-HNQUOIGGSA-N

SMILES

Array

solubility

472.5 mg/mL

Synonyms

Achilleic Acid, Aconitate, Aconitic Acid, Carboxyglutaconic Acid, Citridic Acid, Citridinic Acid, Equisetic Acid, Pyrocitric Acid

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O

The exact mass of the compound cis-Aconitic acid is 174.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.45 m333 mg/ml at 15 °c400 mg/ml at 25 °c1 g dissolves in 5.5 ml water @ 13 °c, 2 ml @ 25 °c; sol in 2 parts 88% alcohol @ 12 °c; slightly sol in ether400.0 mg/mlsoluble in water and alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227901. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids. It belongs to the ontological category of aconitic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

trans-Aconitic acid (propene-1,2,3-tricarboxylic acid) is a high-value, unsaturated bio-based platform chemical distinguished by its three carboxylic acid groups and a reactive carbon-carbon double bond [1]. Unlike saturated tricarboxylic acids, this specific structural configuration allows it to function simultaneously as a high-density cross-linking agent and a polymerizable monomer in advanced material synthesis [1]. In procurement contexts, it is primarily sourced as a precursor for bio-based polyesters, functionalized pyrrolidones, and targeted agricultural biocontrol agents, offering a quantifiable combination of multi-site reactivity and established industrial processability[1].

Attempting to substitute trans-aconitic acid with its biological isomer, cis-aconitic acid, or related commodity acids fundamentally compromises process predictability and product performance. The cis-isomer is thermodynamically unstable and exhibits significantly weaker biological activity, making it unviable for precision agricultural formulations [1]. Conversely, substituting with saturated precursors like citric acid requires harsh thermal dehydration (>175°C) to introduce the necessary double bond, often resulting in complex, difficult-to-purify degradation mixtures [2]. Furthermore, utilizing downstream dicarboxylic acids such as itaconic acid sacrifices a critical carboxylic functional group, permanently capping the maximum cross-linking density achievable in downstream polymer matrices[2].

Comparative Nematicidal Efficacy vs. cis-Isomer

In comparative bioassays against the plant-parasitic root-knot nematode Meloidogyne incognita, trans-aconitic acid demonstrates significantly higher potency than its cis-isomer. Quantitative analysis established an LC50 of 226.3 μg/mL for the trans-isomer, compared to a much weaker LC50 of 912.1 μg/mL for cis-aconitic acid [1].

Evidence DimensionNematicidal Activity (LC50 against M. incognita after 72 h)
Target Compound Data226.3 μg/mL
Comparator Or Baseline912.1 μg/mL (cis-aconitic acid)
Quantified Difference~4-fold higher nematicidal potency
ConditionsIn vitro bioassay on J2 stage M. incognita nematodes over 72 hours

Validates the exclusive procurement of the trans-isomer for agricultural formulations to ensure maximum field efficacy at lower active ingredient concentrations.

Enhanced Functional Group Retention in Polycondensation

During cascade aza-Michael addition-cyclization reactions with amines, trans-aconitic acid forms an N-substituted-pyrrolidone ring that retains two carboxylic acid groups. In contrast, using the downstream substitute itaconic acid under identical conditions yields a pyrrolidone ring with only one carboxylic acid group[1].

Evidence DimensionPost-cyclization Functional Groups
Target Compound Data2 carboxylic acid groups retained on the pyrrolidone ring
Comparator Or Baseline1 carboxylic acid group retained (Itaconic acid)
Quantified Difference100% increase in available reactive sites for subsequent polymerization
ConditionsCascade aza-Michael addition-cyclization followed by autocatalyzed amidation

Allows material scientists to achieve significantly higher cross-linking densities in advanced resins and hyperbranched polymers than is possible with standard itaconic acid.

Thermodynamic Stability and Isomeric Purity

trans-Aconitic acid is the thermodynamically favored isomer, ensuring high stability during storage and processing. At room temperature equilibrium, the spontaneous conversion between the two isomers strongly favors the trans-form, maintaining a cis:trans ratio of approximately 1:9 [1].

Evidence DimensionEquilibrium Isomeric Distribution
Target Compound Data~90% trans-aconitic acid
Comparator Or Baseline~10% cis-aconitic acid
Quantified Difference9:1 thermodynamic preference for the trans-isomer
ConditionsAqueous solution equilibrium at room temperature

Ensures that procured batches remain stable and structurally consistent, preventing unpredictable reactivity shifts caused by spontaneous isomerization during industrial handling.

Lower Thermal Threshold for Decarboxylation Processing

For applications requiring thermal conversion to anhydrides or downstream monomers, trans-aconitic acid undergoes thermal decarboxylation starting at 105°C [1]. In contrast, citric acid remains stable up to 150°C (only losing crystalline water) and requires temperatures above 175°C to melt, decompose, and dehydrate into aconitic intermediates[2].

Evidence DimensionOnset Temperature for Thermal Conversion
Target Compound Data105°C (direct decarboxylation to itaconic acid)
Comparator Or Baseline>175°C (dehydration required from citric acid)
Quantified Difference>70°C lower thermal processing threshold
ConditionsSolid-state thermal treatment / melt processing

Reduces energy consumption and minimizes the formation of undesirable carbonized byproducts when synthesizing bio-based monomers via thermal routes.

Synthesis of Hyperbranched Bio-based Polyesters

Due to its retention of two carboxylic acid groups post-cyclization and its three initial carboxyl sites, trans-aconitic acid is the highly functionalized precursor for high-density melt-polycondensation. It is selected over itaconic acid when manufacturers require highly cross-linked, thermosetting resins or bio-based plasticizers with robust mechanical integrity [1].

Active Ingredient in Agricultural Nematicides

With an LC50 of 226.3 μg/mL against root-knot nematodes, trans-aconitic acid is specifically suited for formulation into eco-friendly biocontrol agents. Its ~4-fold higher potency compared to the cis-isomer dictates that only the trans-form should be procured for commercial biopesticide development [2].

Low-Temperature Precursor for Itaconic Acid and Anhydrides

In industrial biochemical processing, trans-aconitic acid serves as an efficient, lower-energy intermediate. Its ability to undergo thermal decarboxylation at 105°C allows facilities to produce itaconic acid or specific anhydrides without the >175°C harsh dehydration conditions required when starting directly from bulk citric acid [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

174.01643791 Da

Monoisotopic Mass

174.01643791 Da

Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Decomposition

When heated to decomp ... emits acrid smoke.

Appearance

Solid powder

Melting Point

187 - 191 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7DB37960CW

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

585-84-2
499-12-7

Wikipedia

(Z)-aconitic acid

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

...COMMERCIALLY FROM CALCIUM MAGNESIUM ACONITATE RECOVERED FROM SUGAR CANE JUICE: MCCALIP, SEIBERT, IND ENG CHEM 33, 637 (1941); FROM MOLASSES: REGNA, BRUINS, IND ENG CHEM 48, 1268 (1956). MOST OF COMMERCIAL ACONITIC ACID IS, HOWEVER, MANUFACTURED BY SULFURIC ACID DEHYDRATION OF CITRIC ACID: BRUCE, ORG SYN COLL VOL II, P 12 (1943); BY USING METHANESULFONIC ACID INSTEAD OF SULFURIC: CRANSTON, US PATENT 2,727,066 (1955 TO DANIEL F KELLY). ...PREPD BY ANY OF ABOVE METHODS HAS THE TRANS-CONFIGURATION...

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid, (1E)-: ACTIVE

Dates

Last modified: 08-15-2023
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